molecular formula C5H6O2S B135032 3-Thioxo-2,4-pentanedione CAS No. 152420-83-2

3-Thioxo-2,4-pentanedione

Cat. No. B135032
M. Wt: 130.17 g/mol
InChI Key: VELHISLKPJRPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.

Biochemical And Physiological Effects

3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.

Synthesis Methods

3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.

Scientific Research Applications

3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.

properties

CAS RN

152420-83-2

Product Name

3-Thioxo-2,4-pentanedione

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

3-sulfanylidenepentane-2,4-dione

InChI

InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3

InChI Key

VELHISLKPJRPCM-UHFFFAOYSA-N

SMILES

CC(=O)C(=S)C(=O)C

Canonical SMILES

CC(=O)C(=S)C(=O)C

synonyms

2,4-Pentanedione, 3-thioxo- (9CI)

Origin of Product

United States

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